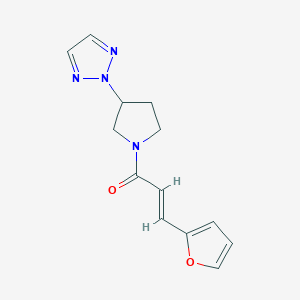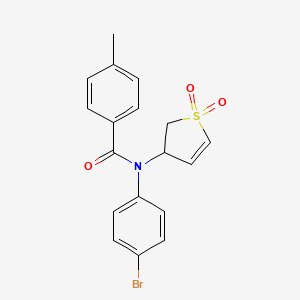![molecular formula C17H15N3O4S B2668473 N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide CAS No. 1903338-59-9](/img/structure/B2668473.png)
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a heterocyclic compound that features a unique combination of furan, thiazole, and pyridine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps:
Thioamide Formation: The resulting amide is treated with excess diphosphorus pentasulfide in anhydrous toluene under reflux to yield the corresponding thioamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Electrophilic Substitution: The thiazole ring can undergo electrophilic substitution reactions at the C-5 position.
Nucleophilic Substitution: The C-2 position of the thiazole ring is susceptible to nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium is used for the oxidation step in the synthesis.
Substitution: Electrophilic and nucleophilic reagents can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce various functional groups at the C-5 position of the thiazole ring .
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential antimicrobial, antiviral, and anticancer activities.
Materials Science: Its heterocyclic structure can be utilized in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets, providing insights into their mechanisms of action.
作用機序
The mechanism of action of N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets. The thiazole ring, for example, can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function . The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
Similar Compounds
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: This compound shares the furan and thiazole rings but differs in the substitution pattern on the pyridine ring.
N-(pyridin-2-yl)furan-2-carboxamide: This precursor compound lacks the thiazole ring but is structurally related.
Uniqueness
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide is unique due to its combination of three different heterocyclic rings, which can confer distinct biological activities and chemical reactivity compared to its analogs .
特性
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c21-16(20-17-19-13(10-25-17)14-2-1-6-23-14)11-3-5-18-15(8-11)24-12-4-7-22-9-12/h1-3,5-6,8,10,12H,4,7,9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFVYSQXOYCDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)thiazole-4-carboxylate](/img/structure/B2668390.png)


![3-Methyl-6-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B2668394.png)

![1-(2-methylprop-2-en-1-yl)-2-[(2-phenoxyethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2668398.png)





![3-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B2668410.png)

![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2668413.png)
